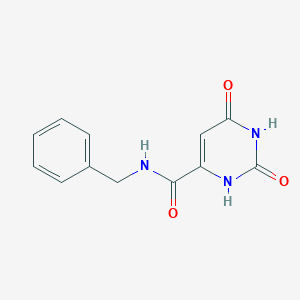![molecular formula C24H18ClN3O5S B190236 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-73-9](/img/structure/B190236.png)
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea functions as a competitive inhibitor of the ATP-binding site of Src family kinases. It prevents the phosphorylation of tyrosine residues on target proteins, which are involved in cell proliferation, survival, and migration. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which could have potential applications in the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is its specificity for Src family kinases, which allows for the selective inhibition of these targets without affecting other signaling pathways. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its usefulness in certain contexts. Additionally, its solubility and stability can be a challenge in some experimental systems.
Orientations Futures
There are several potential future directions for research on 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the combination of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea with other targeted therapies or immunotherapies, which could enhance its anti-cancer effects. Finally, the potential applications of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in other disease contexts, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea involves several steps, starting with the condensation of 2-acetyl-6-chloro-4-methylphenol with paraformaldehyde to form 6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. This intermediate is then reacted with 4-nitrobenzaldehyde to form 1-(4-nitrobenzylidene)-6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. The final step involves the reaction of this intermediate with phenyl isocyanate and sulfonyl chloride to form 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea.
Applications De Recherche Scientifique
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
Numéro CAS |
198649-73-9 |
|---|---|
Nom du produit |
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
Formule moléculaire |
C24H18ClN3O5S |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H18ClN3O5S/c1-15-20(25)11-12-21-22(15)23(29)16(14-33-21)13-26-17-7-9-19(10-8-17)34(31,32)28-24(30)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,30) |
Clé InChI |
MJVYTGJQDZJGED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
SMILES canonique |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl |
Synonymes |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)carbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
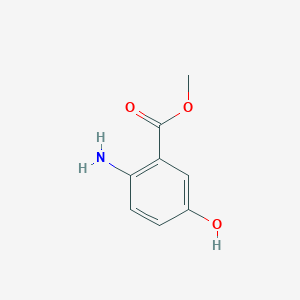
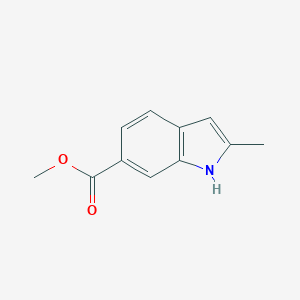
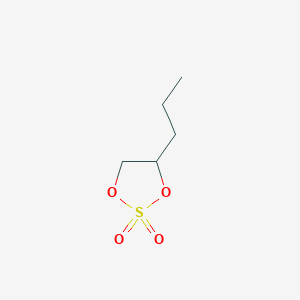

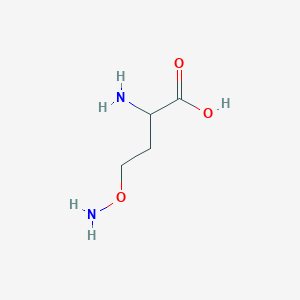
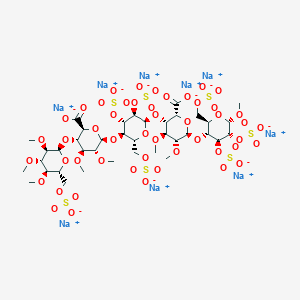
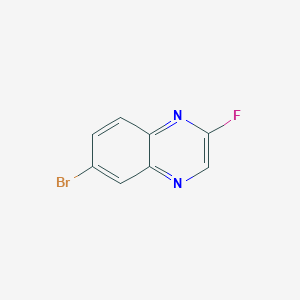

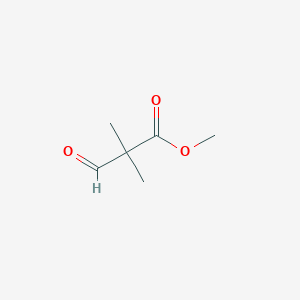
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
